Product packaging for JBIR-22(Cat. No.:CAS No. 1219095-76-7)

JBIR-22

Cat. No.: B608172
CAS No.: 1219095-76-7
M. Wt: 419.52
InChI Key: DIFKWHRMEGFLSD-VKGVOXGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JBIR-22 is a natural product from the Equisetin family of tetramic acids that serves as a potent and selective inhibitor of protein-protein interactions (PPIs) . It specifically targets the homodimerization of Proteasome Assembling Chaperone 3 (PAC3), which plays a critical role in the formation of the proteasome complex . This mechanism makes this compound a valuable chemical tool for researchers studying proteasome assembly, cellular protein degradation pathways, and the therapeutic potential of modulating PPIs . The compound features a complex structure with an unsaturated decalin ring system, and its total synthesis has confirmed its relative and absolute stereochemistry . This compound has demonstrated cytotoxic activity against human cell lines, such as the HeLa cervical carcinoma cell line, further underscoring its relevance in biological and pharmacological research . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures .

Properties

CAS No.

1219095-76-7

Molecular Formula

C23H33NO6

Molecular Weight

419.52

IUPAC Name

(2S)-2-[[(2S,4E)-4-[[(1S,2S,4aR,8aS)-2-Methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C23H33NO6/c1-12(2)23(30,22(28)29)11-16-19(25)18(21(27)24(16)4)20(26)17-13(3)9-10-14-7-5-6-8-15(14)17/h9-10,12-17,26,30H,5-8,11H2,1-4H3,(H,28,29)/b20-18+/t13-,14+,15-,16-,17-,23-/m0/s1

InChI Key

DIFKWHRMEGFLSD-VKGVOXGZSA-N

SMILES

CC(C)[C@@](O)(C[C@@H](C(/C1=C([C@H]2[C@@H](C)C=C[C@@]3([H])CCCC[C@]23[H])\O)=O)N(C)C1=O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JBIR-22;  JBIR22;  JBIR 22

Origin of Product

United States

Discovery and Isolation of Jbir 22

Producing Organism and Source Material Identification

The natural product JBIR-22 was discovered and isolated from the fermentation broths of the fungal strain Verticillium sp. f21794. This fungus was the source organism from which the compound was produced through a controlled fermentation process. The cultivation of the fungus in a liquid medium allowed for the biosynthesis and secretion of various secondary metabolites, including this compound, into the broth. researchgate.netosti.gov After a suitable incubation period, the fermentation broth was harvested to serve as the raw material for the extraction and purification of the target compound.

Activity-Guided Fractionation Methodologies for Compound Identification

The isolation of this compound from the complex mixture of the fungal broth was accomplished using a strategy known as activity-guided fractionation. wisdomlib.orgwisdomlib.org This method involves a systematic process of separating the components of the crude extract and testing the biological activity of the resulting fractions at each step. science.gov The goal is to progressively enrich the concentration of the active compound until it is isolated in a pure form. wisdomlib.org

In the case of this compound, researchers screened a natural product library for inhibitors of the protein-protein interaction (PPI) of the proteasome assembly chaperone 3 (PAC3) homodimer. acs.orgnih.gov The process began with the extraction of the fermentation broth, followed by multiple chromatographic separation steps. After each separation, the resulting fractions were tested for their ability to inhibit PAC3 homodimerization. The fractions exhibiting the most potent inhibitory activity were selected for further purification, ultimately leading to the isolation of this compound as the responsible bioactive agent. acs.org

Initial Characterization and Classification within the Equisetin (B570565) Family of Tetramic Acids

Following its purification, this compound was subjected to extensive spectroscopic analysis to determine its chemical structure. High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₂₃H₃₃NO₆. acs.org Further structural details were elucidated using infrared (IR) spectroscopy and various nuclear magnetic resonance (NMR) techniques.

Table 1: Spectroscopic Data for this compound

Analysis TypeData
Molecular Formula C₂₃H₃₃NO₆ acs.org
HRESIMS m/z 420.2385 [M + H]⁺ (calcd for C₂₃H₃₄NO₆, 420.2386) acs.org
IR (KBr) νₘₐₓ cm⁻¹ 3240, 1720, 1660, 1620 acs.org
UV (MeOH) λₘₐₓ (log ε) 234 (8.90), 280 (9.24) nm acs.org

The detailed analysis of its structural features revealed that this compound is a new analogue of equisetin. acs.org This places it within the tetramic acid class of natural products, a family known for diverse biological activities. core.ac.ukresearchgate.netmdpi.com Specifically, it is part of a subfamily characterized by a decalin-tetramic acid motif and an unusual 4,4-disubstituted glutamic acid unit. core.ac.ukresearchgate.netnih.gov The structural complexity and the presence of multiple chiral centers made the stereochemical assignment a significant challenge, which was later resolved through total synthesis. core.ac.uknih.govnih.gov Its close structural relationship to equisetin, a known HIV-1 integrase inhibitor, highlighted its potential as a biologically significant molecule. core.ac.uknih.govbioaustralis.com

Biosynthetic Investigations of Jbir 22

Proposed Biosynthetic Pathways

Two main hypotheses have been explored regarding the timing of the proposed Diels-Alder cycloaddition in the biosynthesis of JBIR-22: an early-stage or a late-stage reaction. researchgate.netrsc.org

Consideration of Intramolecular Diels-Alder (IMDA) Cycloadditions in Decalin Ring Formation

Intramolecular Diels-Alder (IMDA) cycloadditions are widely proposed to be involved in the biosynthesis of unsaturated decalin rings found in various secondary metabolites, including this compound. researchgate.netrsc.orgnih.gov This reaction involves a linear polyene intermediate where a diene and a dienophile are part of the same molecule, leading to the formation of a cyclic system. nih.govresearchgate.net The stereochemical outcome of this cycloaddition is crucial for the final structure of the decalin ring. researchgate.netrsc.orgresearchgate.net

Hypothesized Early-Stage Enzyme-Catalyzed Diels-Alder Cycloaddition

One proposed biosynthetic route to this compound involves an early-stage enzyme-catalyzed Diels-Alder cycloaddition. researchgate.netrsc.org In this scenario, the decalin ring would be formed relatively early in the biosynthetic pathway through the action of a dedicated enzyme, a Diels-Alderase. researchgate.netrsc.orgmdpi.com This enzyme would be required to control the stereochemical outcome of the cycloaddition to yield the specific configuration observed in this compound. researchgate.netrsc.org Examples of proposed early-stage enzyme-catalyzed IMDA reactions exist in the biosynthesis of other natural products, such as equisetin (B570565). researchgate.netrsc.org

Exploration of Late-Stage Diels-Alder Cycloaddition

An alternative proposed pathway suggests that the Diels-Alder cycloaddition occurs at a late stage in the biosynthesis of this compound, after the formation of a significant portion of the molecule, including the tetramic acid core precursor. researchgate.netrsc.orgrsc.orgnih.gov Synthetic studies exploring this late-stage approach have been conducted to investigate its feasibility in producing the this compound structure. researchgate.netrsc.orgrsc.orgnih.gov

Spontaneous Cycloaddition under Substrate Control

Within the late-stage Diels-Alder hypothesis, one possibility is that the cycloaddition occurs spontaneously under substrate control. researchgate.netrsc.org This implies that the structure of the linear precursor molecule itself dictates the regiochemistry and stereochemistry of the Diels-Alder reaction without direct enzymatic intervention at this specific cyclization step. researchgate.netrsc.org However, achieving the observed absolute stereochemistry of this compound solely through spontaneous cycloaddition under substrate control may be challenging, as demonstrated by synthetic efforts that yielded a mixture of diastereomers. researchgate.netrsc.org

Enzyme-Catalyzed Late-Stage Cycloaddition and Stereocontrol Requirements

Another possibility for the late-stage pathway is that the Diels-Alder cycloaddition is catalyzed by an enzyme. researchgate.netrsc.org An enzyme-catalyzed late-stage IMDA reaction would provide the necessary control over the stereochemical outcome to selectively produce this compound. researchgate.netrsc.org This is particularly relevant for this compound, as it lacks a C8-stereocenter that could influence the stereochemistry of the decalin unit formation. rsc.org Therefore, if the cycloaddition occurs late, an enzyme would likely be required to ensure the correct absolute stereochemistry. researchgate.netrsc.org Research suggests that a catalyzed late-stage IMDA reaction is consistent with the possibility of this compound formation, highlighting the need for further biochemical studies to confirm enzymatic involvement and the precise timing of the decalin ring formation. researchgate.netrsc.org

Precursor Analysis and Polyketide Synthase (PKS)-Nonribosomal Peptide (NRP) Hybrid Metabolism

Analysis of the structure of this compound suggests its origin from a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) metabolic pathway. researchgate.netrsc.orgmdpi.com This is a common feature in the biosynthesis of complex natural products containing both polyketide-derived chains and amino acid-derived units, such as the tetramic acid moiety. researchgate.netrsc.orgmdpi.comacs.org PKS enzymes are responsible for the iterative condensation of small carboxylic acid units (like malonyl-CoA), while NRPS enzymes incorporate amino acids. acs.org The hybrid nature of the biosynthesis implies that both types of enzymatic machinery work in concert to assemble the linear precursor that would then undergo cyclization to form the decalin ring and the tetramic acid core. mdpi.comacs.org The precise precursor molecule and the specific PKS and NRPS modules involved in this compound biosynthesis require further detailed investigation. researchgate.netrsc.org

Comparative Biosynthetic Analyses with Related Natural Products (e.g., Equisetin, Lovastatin)

Comparative biosynthetic studies with related natural products like equisetin and lovastatin (B1675250) provide insights into potential pathways for this compound. Equisetin, also a tetramic acid derivative with an unsaturated decalin core, is proposed to involve an early-stage enzyme-catalyzed IMDA reaction. rsc.orgrsc.orgresearchgate.net This proposal is supported by similarities in the domain organization of the equisetin polyketide synthase-nonribosomal peptide synthase (PKS-NRP) Eqx compared to the lovastatin megasynthetase, LovB. rsc.orgresearchgate.net Lovastatin, a cholesterol-lowering drug, is known to involve the Diels-Alderase enzyme LovB in the formation of its decalin core. rsc.orgrsc.orgresearchgate.netjst.go.jp

While equisetin and lovastatin share a similar polyketide portion and decalin substructure, a key difference lies in the presence of an NRPS-derived tetramic acid ring in equisetin, which is absent in lovastatin. acs.org This suggests variations in the later stages of their biosynthesis.

Two possible biosynthetic routes have been proposed for this compound: an early-stage enzyme-catalyzed Diels-Alder cycloaddition (similar to the proposed pathway for equisetin and lovastatin) or a late-stage Diels-Alder cycloaddition that could occur spontaneously or be enzyme-catalyzed. rsc.orgrsc.orgresearchgate.net Synthetic studies exploring a late-stage Diels-Alder reaction to form the decalin core of this compound have shown that this route cannot be ruled out. rsc.orgrsc.orgresearchgate.netrsc.org

Challenges in Elucidating Enzyme Involvement in Stereochemical Control

A significant challenge in understanding the biosynthesis of this compound lies in elucidating the role of enzymes in controlling the stereochemical outcome, particularly during the formation of the decalin unit. rsc.orgrsc.orgresearchgate.net While enzyme-catalyzed Diels-Alder reactions are proposed for similar natural products, demonstrating that an enzyme unambiguously controls the observed product stereochemistry is challenging. rsc.orgrsc.org

Chemical Synthesis and Stereochemical Elucidation of Jbir 22

Strategies for Total Synthesis

Synthetic strategies towards JBIR-22 have focused on assembling its distinct structural components, namely the tetramic acid core with the 4,4-disubstituted glutamic acid side chain and the decalin moiety. nih.govnih.govresearchgate.net A convergent strategy has been employed, involving the coupling of a masked form of the 4,4-disubstituted glutamic acid with a β-ketothioester derived from the decalin part. nih.govnih.gov

The construction of the decalin ring system, a prominent feature of this compound, has utilized the Diels-Alder reaction as a key synthetic transformation. nih.govnih.govrsc.orgresearchgate.net Specifically, an intramolecular Diels-Alder (IMDA) reaction has been explored for the formation of the cyclohexene (B86901) ring within the decalin structure. nih.govnih.govrsc.orgresearchgate.net While a spontaneous late-stage Diels-Alder reaction in the lab yielded a mixture of diastereomers, studies suggest that a catalyzed reaction could be involved in the biosynthesis to achieve the observed single diastereomer of this compound. rsc.orgresearchgate.net Organocatalytic intramolecular Diels-Alder reactions have been successfully applied in the synthesis of intermediates leading to the decalin core. nih.govnih.gov

A significant challenge in the synthesis of this compound lies in the construction of the unnatural 4,4-disubstituted glutamic acid unit. nih.govnih.govresearchgate.netnih.govnih.govrsc.orgresearchgate.net Unlike the more common 4-hydroxy-4-methylglutamic acid, the synthesis of the 4-hydroxy-4-iso-propylglutamic acid found in this compound was previously unreported and posed a substantial hurdle. nih.govnih.gov Developing a stereoselective route to this specific unnatural amino acid derivative was crucial for the total synthesis of this compound. nih.govnih.govnih.govnih.govrsc.org

The synthesis of this compound necessitates the development of highly stereoselective routes to control the configuration of multiple stereocenters. nih.govnih.govnih.govrsc.org A key achievement was the development of a highly stereoselective synthesis of a masked form of the unnatural 4,4-disubstituted glutamic acid. nih.govnih.govnih.govnih.govrsc.org This involved steps such as diastereoselective aldol (B89426) reactions and subsequent transformations to establish the correct stereochemistry at the substituted carbon. nih.govnih.govacs.org Stereoselective approaches were also vital for the construction of the decalin fragment, particularly in the context of the Diels-Alder cycloaddition. nih.govnih.govrsc.orgresearchgate.net

Diastereoselective and Enantioselective Synthesis Approaches

Both diastereoselective and enantioselective approaches have been integral to the synthesis of this compound, aiming to control the relative and absolute configurations of the molecule. nih.govnih.govresearchgate.netnih.govrsc.org The synthesis of highly enantioenriched samples of this compound diastereomers was achieved through a concise, convergent strategy. nih.govnih.gov

Studies involving the Diels-Alder reaction for the decalin core revealed the formation of diastereomeric mixtures. rsc.orgresearchgate.net Specifically, a late-stage Diels-Alder reaction in the absence of additional stereocontrol resulted in an approximately equimolar mixture of two endo diastereomers. rsc.orgresearchgate.net This highlighted the need for asymmetric catalysis or other stereocontrol elements to selectively form the single diastereomer observed in nature. rsc.orgresearchgate.net The synthesis of two of the possible diastereomers of this compound was successfully achieved, providing crucial samples for stereochemical assignment. nih.govnih.govnih.govnih.gov

Absolute and Relative Stereochemical Assignment through Total Synthesis

The total synthesis of this compound played a pivotal role in the assignment of both its relative and absolute stereochemistry. nih.govnih.govnih.govresearchgate.netrsc.org By synthesizing specific diastereomers and comparing their spectroscopic data and properties with those of the naturally occurring compound, researchers were able to confirm the relative orientation of the stereocenters within the molecule. nih.govnih.gov Furthermore, the synthesis of enantioenriched samples allowed for the determination of the absolute configuration of this compound. nih.govnih.gov The absolute configuration of this compound was assigned as (2S, 3S, 6R, 11S, 5′S, 7′S) based on synthetic studies and comparison of optical rotation data. nih.govnih.gov

Methodologies for Analog Preparation through Synthetic Routes

The synthesis of this compound, a natural product characterized by a unique unnatural 4,4-disubstituted glutamic acid unit and a tetramic acid core, presents significant synthetic challenges. The development of efficient and stereoselective synthetic routes towards this compound and its diastereomers has provided valuable methodologies for the preparation of analogs, allowing for exploration of structure-activity relationships within this class of protein-protein interaction inhibitors.

One notable approach to the total synthesis of this compound diastereomers involved a concise, convergent strategy highlighted by a highly stereoselective synthesis of a masked 4,4-disubstituted glutamic acid intermediate uni.luwikipedia.org. This intermediate is a key building block whose structural modification could lead to a variety of analogs with variations in the amino acid portion of the molecule. The synthesis of two possible diastereomers of this compound, specifically 2a and 2b, was achieved in ten steps from cyclohexene, demonstrating control over multiple stereocenters uni.luwikipedia.org. The yields for the final steps in the synthesis of these diastereomers from a common intermediate (compound 12) and another fragment are detailed below:

ProductReagents and ConditionsYield (%)
Diastereomer 2a12, AgCF3CO2, Et3N, THF, 0 °C→RT, 2 h; then (i) tBuOK, THF, 0 °C→RT, 2 h, (ii) Aq. NaOH, EtOH, 110 °C (MW), 20 mins71 (over 2 steps) uni.luwikipedia.org
Diastereomer 2b12, AgCF3CO2, Et3N, THF, 0 °C→RT, 2 h; then (i) tBuOK, THF, 0 °C→RT, 2 h, (ii) Aq. NaOH, EtOH, 110 °C (MW), 20 mins74 (over 2 steps) uni.luwikipedia.org

Another synthetic strategy explored for this compound involved a late-stage Diels-Alder reaction, which successfully yielded a mixture of this compound and one of its diastereomers in an 8-step sequence starting from pyruvate (B1213749) thegoodscentscompany.comnih.govnih.gov. This approach highlights the potential of employing cycloaddition reactions at later stages of synthesis to construct the complex ring system found in this compound and its analogs. The use of different dienes or dienophiles in the Diels-Alder step, or modification of the precursors, could lead to the formation of analogs with structural diversity in the decalin moiety. For instance, the synthesis of a precursor (compound 5) for this Diels-Alder reaction was achieved in 6 steps from pyruvate thegoodscentscompany.comnih.gov. Key intermediates in this route included a lactone (compound 6) prepared via an N-tert-butylsulfinyl-directed aldol condensation, and a compound (compound 9) formed by trapping a reduced intermediate (compound 7) with a phosphonate-containing Meldrum's acid derivative thegoodscentscompany.comnih.gov. Modifying these intermediates or the conditions of the Diels-Alder reaction provides avenues for analog synthesis.

Furthermore, synthetic studies specifically targeting analogs of this compound have been reported. For example, research aimed at synthesizing the tricyclic core of 12-epi-JBIR-23 and 12-epi-JBIR-24, which are natural product analogs showing inhibitory activity against malignant pleural mesothelioma cell lines, demonstrates methodologies for preparing related compounds invivochem.cn. This study employed a rhodium-catalyzed asymmetric three-component Michael/aldol reaction to establish multiple contiguous stereocenters, followed by transformations such as a researchgate.netresearchgate.net-sigmatropic rearrangement, vinylogous Pummerer rearrangement, and a selective mesylation/epoxidation cascade to construct the epoxyquinol core motif invivochem.cn. Such focused synthetic efforts on specific analog series showcase the application of advanced synthetic methodologies to create compounds structurally related to this compound.

The methodologies developed for the total synthesis and synthetic studies of this compound and its related natural products provide a foundation for the rational design and synthesis of a diverse array of analogs. By strategically modifying key building blocks, exploring different reaction pathways, and leveraging stereoselective transformations, researchers can access analogs with variations in the tetramic acid core, the 4,4-disubstituted glutamic acid unit, and the decalin system, facilitating comprehensive studies of their biological activities.

Molecular and Cellular Mechanisms of Action of Jbir 22 Excluding Clinical Implications

Identification as a Protein-Protein Interaction (PPI) Inhibitor

JBIR-22 was identified through a high-throughput screening of natural product libraries for inhibitors of specific protein-protein interactions acs.orgacs.orgethernet.edu.et. Utilizing a protein fragment complementation assay (PCA) with monomeric Kusabira-Green fluorescent protein (mKG), researchers screened over 100,000 diverse samples acs.orgethernet.edu.etrsc.org. This screening effort successfully identified this compound as a potent inhibitor of a key protein-protein interaction involved in proteasome assembly acs.orgacs.org.

Specific Target: Proteasome Assembly Chaperone 3 (PAC3) Homodimerization

The specific target of this compound has been identified as the homodimerization of Proteasome Assembly Chaperone 3 (PAC3) acs.orgacs.orgnih.govnih.gov. PAC3, also known as PSMG3, is a chaperone protein essential for the proper assembly of the 20S proteasome acs.orguniprot.orgebi.ac.uk. It functions as a homodimer and plays a vital role in the formation of the proteasome's core particle acs.orgacs.orguniprot.org. This compound specifically targets and inhibits this dimerization process acs.orgacs.org. Docking studies have indicated that this compound can bind to the active site crucial for PAC3 homodimerization rsc.orgacs.org.

Inhibitory Potency against PAC3 Homodimerization (e.g., IC50 values)

Research has demonstrated that this compound exhibits potent inhibitory activity against PAC3 homodimerization. Studies using an in vitro protein fragment complementation assay have determined an IC50 value of 0.2 µM for this compound's inhibition of PAC3 homodimerization rsc.orgacs.orgacs.org. This indicates that a relatively low concentration of this compound is effective in disrupting the interaction between PAC3 monomers.

Here is a table summarizing the inhibitory potency:

TargetInteraction TypeIC50 ValueAssay MethodSource
PAC3 HomodimerizationPPI0.2 µMProtein Fragment Complementation Assay rsc.orgacs.orgacs.org

Disruption of Proteasome Formation Processes

By inhibiting the homodimerization of PAC3, this compound disrupts the normal process of proteasome formation medkoo.commedchemexpress.comacs.org. PAC3 is known to interact directly with alpha and beta subunits of the 20S proteasome and is crucial for the assembly pathway of the mammalian proteasome core particle uniprot.orgnih.gov. Interfering with PAC3 dimerization is expected to attenuate the assembly of the 20S core particle oncotarget.com. This disruption in proteasome assembly can lead to impaired protein degradation within the cell.

In Vitro Cellular Biological Effects

Studies have investigated the effects of this compound on cells, particularly cancer cell lines.

Observations of Cellular Activity in Carcinoma Cell Lines (e.g., HeLa cells)

This compound has shown cytotoxic activity against the human cervical carcinoma cell line, HeLa acs.orgnih.govoncotarget.comacs.org. However, this cytotoxicity appears to be dependent on the duration of exposure. This compound exhibited cytotoxic activity with an IC50 of 68 µM after a long-term exposure of 120 hours, but showed no significant effect at the same concentration after only 48 hours acs.orgoncotarget.comoncotarget.com. This suggests that the inhibition of proteasome assembly, the primary mechanism of this compound, is a relatively slow process compared to direct inhibition of proteasome activity oncotarget.comoncotarget.com.

Here is a table summarizing the cytotoxic activity in HeLa cells:

Cell LineEffectIC50 ValueExposure TimeSource
HeLa (human cervical carcinoma)Cytotoxicity68 µM120 hours acs.orgoncotarget.comoncotarget.com
HeLa (human cervical carcinoma)No effect68 µM48 hours acs.orgoncotarget.comoncotarget.com

Distinction from Other Proteasome Inhibitors

This compound's mechanism of action is distinct from that of other well-characterized proteasome inhibitors, such as bortezomib (B1684674) acs.orgacs.orgcancernetwork.com. Bortezomib, a clinically used proteasome inhibitor, directly binds to the catalytic sites (primarily the chymotrypsin-like site) of the mature 20S proteasome, thereby inhibiting its proteolytic activity acs.orgacs.orgcancernetwork.com. In contrast, this compound does not directly inhibit the catalytic activity of the proteasome but instead targets the protein-protein interaction required for the assembly of the proteasome by inhibiting PAC3 homodimerization acs.orgacs.org. This difference in target site and mechanism suggests that this compound could represent a novel approach to modulating proteasome function acs.orgacs.org.

Elucidation of Binding Interactions and Molecular Specificity

This compound functions by interfering with the homodimerization of Proteasome Assembling Chaperone 3 (PAC3). acs.orgacs.orgnih.gov PAC3 is an essential assembly factor for the 20S proteasome, and its dimerization is a prerequisite for its physiological activity and subsequent proteasome formation. acs.orgnih.govoncotarget.com By inhibiting this specific protein-protein interaction, this compound effectively attenuates the assembly of the core proteasome complex. nih.govoncotarget.com

The identification of this compound as a PAC3 homodimer inhibitor was achieved through high-throughput screening (HTS) utilizing an in vitro protein fragment complementation assay (PCA) with monomeric Kusabira-Green fluorescent protein (mKG). acs.orgacs.orgnih.govoncotarget.com This screening method allowed for the detection of compounds that disrupt the interaction between PAC3 monomers. acs.orgacs.orgnih.govoncotarget.com

Detailed research findings indicate that this compound exhibits potent inhibitory activity against PAC3 homodimerization in vitro. acs.org In a comparative study screening inhibitors of several PPIs, this compound demonstrated an IC50 value of 0.2 µM for PAC3 homodimerization. acs.org This was more potent than the inhibitory activity observed for other tested PPIs, such as T-cell factor-7 with β-catenin (IC50 = 6 µM) and PAC1 with PAC2 (IC50 = 6 µM), suggesting a degree of specificity for the PAC3 homodimer interaction. acs.org Another study reported an IC50 value of 68 µM for the cytotoxic effect of this compound on HeLa cells, which is attributed to its inhibition of PAC3 dimerization and subsequent impact on proteasome assembly. nih.govoncotarget.com

The mechanism by which this compound disrupts the PAC3 homodimer interaction is believed to involve binding to the PAC3 protein. rsc.org While comprehensive structural details of the this compound/PAC3 complex are still being elucidated, studies on related compounds, such as thielocin B1 (another PAC3 homodimer inhibitor), have provided insights into potential binding modes. rsc.orgethernet.edu.et In silico docking and NMR studies on thielocin B1 suggest that it approaches one face of the PAC3 homodimer and may promote dissociation to monomeric PAC3 through a pre-dissociation-independent mechanism. rsc.orgethernet.edu.et Protein-ligand interaction fingerprint analysis for thielocin B1 interacting with PAC3 identified several interacting residues, including Ser30, His31, Lys65, Leu67, and Asp71 on PAC3. rsc.org While these findings are for a related compound, they provide a framework for understanding how small molecules can interact with the PAC3 dimerization interface, and further studies are needed to precisely map the binding site and interactions of this compound on PAC3.

The specificity of this compound for the PAC3 homodimer is a key aspect of its mechanism of action. While the initial screening identified it as a potent inhibitor of PAC3 dimerization, further studies are necessary to fully characterize its selectivity profile across a broader range of protein targets, particularly other protein-protein interactions involved in proteasome assembly or other cellular processes. The observed difference in inhibitory potency against other tested PPIs in the initial screening suggests a preferential interaction with the PAC3 homodimer interface. acs.org

The following table summarizes some of the key data regarding this compound's inhibitory activity:

Target PPIInhibitory Activity (IC50)Assay MethodReference
PAC3 Homodimer0.2 µMProtein Fragment Complementation Assay (PCA) acs.org
TCF7/β-catenin6 µMNot specified in detail acs.org
PAC1/PAC26 µMNot specified in detail acs.org
HeLa cell cytotoxicity68 µMLong-term treatment (120 hrs) nih.govoncotarget.com

Further research employing techniques such as X-ray crystallography, cryo-electron microscopy, or detailed NMR spectroscopy is needed to fully elucidate the precise binding pose of this compound on the PAC3 homodimer and to identify the critical amino acid residues involved in the interaction. Such structural information would provide a more complete understanding of the molecular basis for this compound's specificity and potency.

Structure Activity Relationship Sar Studies of Jbir 22

Influence of Stereochemistry on Biological Activity

The stereochemistry of natural products like JBIR-22 is often critical for their biological activity, as the precise three-dimensional arrangement of atoms dictates their interaction with biological targets. For this compound, the stereochemical assignment was a key step in understanding its structure-activity relationship. Total synthesis of different stereoisomers of this compound was undertaken to determine the correct relative and absolute configuration of the naturally occurring compound. This synthetic approach allowed for the comparison of the biological activities of different stereoisomers, thereby revealing the influence of stereochemistry on PAC3 inhibition. While specific comparative activity data for all possible stereoisomers is not extensively detailed in the provided sources, the emphasis on stereochemical assignment through synthesis underscores its recognized importance for the activity of this compound.

Impact of the Unnatural 4,4-Disubstituted Glutamic Acid Moiety

A distinctive feature of this compound and a subfamily of related tetramic acid natural products is the presence of an unnatural 4,4-disubstituted glutamic acid unit. medkoo.com The synthesis of this unusual amino acid moiety posed a significant challenge in the total synthesis of this compound. The successful development of a stereoselective route to a masked form of this unit was instrumental in accessing different diastereomers of this compound. The inclusion of this unique structural element is characteristic of this subfamily known for protein-protein interaction inhibition, suggesting its potential importance for the observed biological activity. medkoo.com Further SAR studies could involve targeted modifications of this moiety to elucidate its precise contribution to PAC3 binding and inhibition.

Exploration of Key Pharmacophoric Elements through Analogue Synthesis

Analogue synthesis is a powerful strategy to explore the key pharmacophoric elements of a bioactive molecule and to understand how structural variations impact activity. For this compound, the synthesis of its diastereomers represents a direct application of this approach to probe the effect of stereochemical differences on biological activity. While comprehensive data on a wide range of synthetic analogues with modifications across the entire this compound structure is not provided, the successful synthesis of stereoisomers demonstrates the feasibility and importance of creating structural variants to study the SAR. Future analogue synthesis efforts could focus on modifying other parts of the molecule, such as the tetramic acid core or the decalin unit, to systematically evaluate their contribution to PAC3 inhibition.

Correlation between Structural Modifications and PAC3 Inhibition

This compound has been shown to be a potent inhibitor of PAC3 homodimerization with an IC50 value of 0.2 µM. This activity is directly correlated to its specific chemical structure. The SAR studies, particularly those involving the synthesis and evaluation of different stereoisomers, aim to establish a clear correlation between specific structural features and the observed level of PAC3 inhibition. The finding that this compound inhibits PAC3 dimerization suggests that its structure is optimized to interact with the protein-protein interface of the PAC3 homodimer. While detailed comparative data on the PAC3 inhibitory activity of various synthetic analogues is limited in the provided sources, the reported IC50 value for the natural product serves as a benchmark for evaluating the impact of any structural modifications.

Computational and Predictive Approaches in SAR Analysis

Computational methods play an increasingly important role in SAR analysis and drug discovery. For this compound, docking studies have been utilized to gain insights into its potential binding mode with the PAC3 homodimer. These studies can help to rationalize the observed biological activity based on the predicted interactions between the ligand and the target protein. Beyond docking, other computational and predictive approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and the analysis of chemical neighborhood graphs, can be applied to large datasets of compounds and their activities to identify structural features that are predictive of biological activity. While the provided sources specifically mention docking for this compound, the general applicability of these computational tools to natural products suggests their potential for further in-depth SAR analysis and the prediction of active analogues of this compound.

Data Table: PAC3 Inhibition by this compound

CompoundTargetActivity TypeIC50 (µM)
This compoundPAC3 homodimerizationInhibition0.2

Research Methodologies Employed in Jbir 22 Studies

Spectroscopic Techniques for Structure Elucidation

Spectroscopic techniques play a fundamental role in determining the chemical structure of natural products like JBIR-22. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, while MS helps determine its molecular weight and elemental composition. These techniques are essential for confirming the identity and purity of isolated or synthesized compounds. The structure elucidation of compounds, including natural products, commonly involves determining the molecular formula, identifying functional groups, assessing unsaturation, and conducting spectroscopic studies.

Protein Fragment Complementation Assay (PCA) for PPI Screening

The Protein Fragment Complementation Assay (PCA) is a powerful technique used to study protein-protein interactions in vitro and in living cells. This assay involves splitting a reporter protein into two inactive fragments. Each fragment is then fused to one of the two proteins of interest. If these proteins interact, they bring the reporter fragments into close proximity, allowing them to reassemble and reconstitute the functional reporter protein, which generates a detectable signal, such as fluorescence or luminescence.

In the study of this compound, a PCA utilizing a monomeric Kusabira-Green fluorescent protein (mKG) was employed to screen for inhibitors of the PAC3 homodimerization. This in vitro assay system allowed researchers to identify this compound from a natural product library as a compound that potently inhibited the interaction between PAC3 monomers. The principle involves mixing the target proteins fused with split mKG fragments, synthesized using a cell-free system, with a screening sample. Inhibition of the protein-protein interaction prevents the reconstitution of functional mKG and thus inhibits fluorescence emission.

High-Throughput Screening (HTS) in Natural Product Libraries

High-Throughput Screening (HTS) is a drug discovery method that allows for the rapid screening of large libraries of chemical compounds for a specific biological activity. Natural product libraries are valuable resources for HTS due to the diverse chemical structures and biological activities present in natural compounds.

This compound was identified as an inhibitor of PAC3 homodimerization through the screening of a natural product library using an HTS system based on the in vitro PCA. Screening large collections of compounds, such as the 123,599 samples in the natural product library mentioned in one study, is facilitated by HTS. HTS allows for the rapid evaluation of the biological activity of numerous compounds against molecular targets.

Cell-Based Assays for In Vitro Biological Activity Evaluation

Cell-based assays are essential tools for evaluating the biological activity of compounds in a cellular context, providing insights into their effects on living systems. These assays can measure various cellular responses, including cell viability, proliferation, and specific cellular processes.

In the research on this compound, cell-based assays were used to evaluate its in vitro biological activity, specifically its cytotoxicity. This compound demonstrated long-term cytotoxicity against the human cervical carcinoma cell line, HeLa. Cell-based assays are crucial for assessing the potency and efficacy of drug candidates and understanding their impact on cellular function before in vivo studies. They can also be used for toxicity testing and identifying biomarkers.

Synthetic Chemistry Techniques for Total Synthesis and Analogue Preparation

Synthetic chemistry plays a vital role in confirming the structure of natural products, providing sufficient material for biological evaluation, and generating analogues to explore structure-activity relationships. Total synthesis involves the complete chemical synthesis of a complex molecule from simpler precursors.

The total synthesis of this compound has been achieved, which was instrumental in assigning its relative and absolute stereochemistry. The synthesis involved a highly stereoselective route to a masked form of an unnatural amino acid found in this compound. This approach allowed for the synthesis of different diastereomers of this compound, facilitating the stereochemical assignment. Synthetic studies have also explored different strategies, including late-stage Diels-Alder reactions, to access this compound and its diastereomers. The ability to synthesize this compound and its analogues is important for further biological studies and potential drug development efforts.

Biochemical Assays for Enzyme and Protein Interaction Studies

Biochemical assays are used to study the activity of enzymes and the interactions between proteins in a controlled in vitro environment. These assays can provide quantitative data on binding affinities, enzyme kinetics, and the effects of potential inhibitors.

While the primary method for studying the interaction of this compound with PAC3 was the PCA (a type of functional biochemical assay), further detailed biochemical studies may be required to fully understand the mechanism of action, particularly regarding potential enzymatic involvement in its biosynthesis or its interaction with other proteins. Biochemical assays are fundamental for dissecting molecular mechanisms and validating targets identified through screening methods.

Challenges and Future Research Perspectives for Jbir 22

Unresolved Questions in Biosynthetic Pathways and Enzymatic Catalysis

The biosynthesis of tetramic acid natural products, including JBIR-22, often involves complex enzymatic machinery, such as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nii.ac.jpmdpi.comaist.go.jp While a proposed biosynthetic route involving a late-stage Diels-Alder reaction has been discussed for this compound, the specific enzymes catalyzing key steps and the precise mechanisms, particularly regarding stereochemical control, are not fully elucidated. researchgate.netrsc.org Demonstrating that an enzyme catalyzes the proposed cycloaddition reaction and unambiguously controls the product stereochemistry remains a key challenge. researchgate.netrsc.org Further detailed biochemical studies are required to identify the enzymes involved and validate the stage at which the decalin ring system, a core structural feature of this compound, is formed. rsc.org Understanding the enzymatic catalysis could also provide insights into potential routes for engineered biosynthesis of this compound and its analogues. aist.go.jp

Optimization of Stereoselective Synthesis for Enhanced Analogue Diversity

The structural complexity of this compound, particularly the presence of an unnatural 4,4-disubstituted glutamic acid unit and multiple stereocenters, presents a significant challenge for its total synthesis. nih.govnih.govresearchgate.net While the stereochemical assignment of this compound has been achieved through total synthesis of its diastereomers, optimizing stereoselective synthetic routes is crucial for efficiently accessing the natural product and generating a diverse library of analogues. nih.govnih.govnih.gov The synthesis of the unnatural 4,4-disubstituted glutamic acid moiety is a key challenge that requires highly stereoselective methods. nih.govnih.gov Developing more efficient and stereocontrolled synthetic strategies will be essential for comprehensive structure-activity relationship studies and the exploration of potential therapeutic leads.

Comprehensive Exploration of Structure-Activity Relationships

Although this compound has been identified as a PAC3 homodimerization inhibitor with cytotoxic activity, a comprehensive understanding of its structure-activity relationship (SAR) is still needed. oncotarget.comnih.gov Detailed SAR studies are essential to identify the key structural features responsible for its biological activity and to guide the rational design of more potent and selective analogues. longdom.orgacs.orgrsc.org Exploring modifications to different parts of the this compound structure, such as the tetramic acid core, the decalin unit, and the 4,4-disubstituted glutamic acid moiety, can reveal how these changes impact PAC3 inhibition and cytotoxicity. Such studies can be facilitated by efficient synthetic methods that allow access to a variety of structural analogues.

Investigation of Broader Biological Pathways Modulated by this compound beyond PAC3

This compound's known activity is the inhibition of PAC3 homodimerization, which affects proteasome assembly. oncotarget.comnih.gov However, natural products often exhibit pleiotropic effects, interacting with multiple biological targets and pathways. Future research should investigate whether this compound modulates other biological pathways beyond its primary effect on PAC3 and proteasome assembly. researchgate.netjst.go.jpcncr.nlgladstone.orgarxiv.org This could involve target deconvolution studies and pathway analysis using various biological assays and -omics technologies. Identifying additional targets or modulated pathways could reveal new therapeutic opportunities or potential off-target effects.

Development of Advanced Research Tools for Molecular Target Validation

Validating PAC3 as the primary and most relevant molecular target of this compound in a cellular context is crucial. oncotarget.com Developing advanced research tools, such as chemical probes or genetically encoded sensors, could facilitate the study of this compound's interaction with PAC3 in live cells and tissues. These tools could help confirm target engagement, investigate the dynamics of the interaction, and assess the downstream consequences of PAC3 inhibition in a more precise manner. Such tools are vital for moving from in vitro observations to a better understanding of this compound's mechanism of action in complex biological systems.

Potential for Mechanistic Studies in Diverse Biological Systems (e.g., in vitro models, non-human in vivo models)

While studies have shown this compound's cytotoxic effect on HeLa cells, further mechanistic studies in a wider range of in vitro models, including different cancer cell lines and primary cells, are necessary to understand its cellular effects more broadly. oncotarget.com Exploring its activity and mechanism in non-human in vivo models would be a critical step in assessing its potential therapeutic utility and evaluating its effects in a more complex physiological environment. These studies could provide insights into its pharmacokinetic properties, efficacy against specific diseases, and potential systemic effects.

Application of Automated Synthesis and Biosynthetic Engineering for Analog Generation

Given the synthetic challenges associated with this compound, the application of automated synthesis techniques could significantly accelerate the generation of analogues for SAR studies and lead optimization. healylab.comchemspeed.comtitech.ac.jp Furthermore, advancements in biosynthetic engineering offer the potential to manipulate the natural biosynthetic machinery of the producing organism to generate novel this compound derivatives or improve production yields. aist.go.jpresearchgate.netjst.go.jpnih.gov Combining automated synthesis and biosynthetic engineering approaches could provide powerful platforms for rapidly accessing a diverse chemical space around the this compound scaffold, facilitating the discovery of compounds with improved properties.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing JBIR-22?

  • Methodological Answer :

  • Synthesis : Use multi-step reactions with intermediates validated via thin-layer chromatography (TLC) or HPLC. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) in detail .
  • Characterization : Employ NMR (¹H, ¹³C), high-resolution mass spectrometry (HR-MS), and infrared spectroscopy (IR) to confirm structural identity. For novel compounds, include X-ray crystallography data if available .
  • Purity : Quantify purity using HPLC with UV detection (≥95% purity threshold for biological assays) .

Q. How can researchers establish the initial biological activity profile of this compound?

  • Methodological Answer :

  • Conduct in vitro assays (e.g., antimicrobial, cytotoxicity) with dose-response curves (e.g., IC₅₀ calculations). Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) .
  • Use standardized cell lines (e.g., HEK293, HeLa) and validate results across at least three biological replicates to ensure statistical significance .

Q. What analytical techniques are recommended for assessing this compound’s stability under varying conditions?

  • Methodological Answer :

  • Perform accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Compare results to baseline purity data .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Hypothesis Testing : Investigate assay-specific variables (e.g., pH, incubation time, cell viability protocols). Use orthogonal assays (e.g., enzymatic vs. whole-cell) to confirm activity .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding factors or batch effects .

Q. What strategies optimize the synthetic yield of this compound without compromising purity?

  • Methodological Answer :

  • Screen alternative catalysts (e.g., Pd/C vs. Ni) or solvents (e.g., DMF vs. THF) using design of experiments (DoE) frameworks. Monitor reaction kinetics via inline spectroscopy .
  • Implement flow chemistry for scalable synthesis, ensuring real-time monitoring of intermediates .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to predict target binding sites. Validate with mutagenesis studies on suspected protein targets .
  • Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural modifications with activity trends .

Q. What ethical and reproducibility standards apply to publishing this compound research?

  • Methodological Answer :

  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in public repositories (e.g., Zenodo) .
  • Disclose conflicts of interest and funding sources in the manuscript’s acknowledgments section .

Key Considerations for Advanced Studies

  • Contradiction Analysis : Use triangulation (e.g., combining LC-MS, bioassays, and computational models) to validate anomalous results .
  • Ethical Compliance : Obtain IRB approval for studies involving human-derived samples, and document informed consent processes .
  • Interdisciplinary Collaboration : Integrate metabolomics or transcriptomics data to contextualize this compound’s bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JBIR-22
Reactant of Route 2
JBIR-22

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.